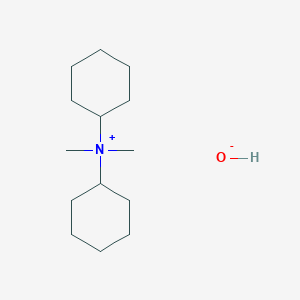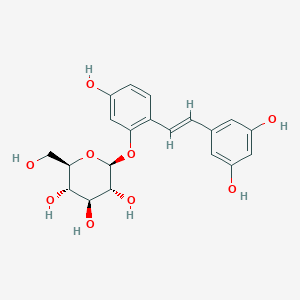
C20 鞘氨醇
描述
Sphingosine (d201): is a long-chain amino alcohol that is a derivative of sphingosine, specifically with a 20-carbon chain. It is a crucial component of sphingolipids, which are essential constituents of cell membranes. Sphingosine (d20:1) plays a significant role in various cellular processes, including cell signaling, proliferation, and apoptosis.
科学研究应用
神经鞘氨醇 (d20:1) 在科学研究中具有广泛的应用:
化学: 用作液相色谱和质谱分析鞘脂的参考标准。
生物学: 在细胞信号通路中发挥作用,影响细胞增殖、分化和凋亡。
医学: 研究其在治疗癌症、炎症和代谢紊乱等疾病的潜在治疗应用。
作用机制
神经鞘氨醇 (d20:1) 主要通过转化为神经鞘氨醇-1-磷酸发挥作用,后者与细胞表面上的特定 G 蛋白偶联受体相互作用这些受体激活的信号通路在维持细胞稳态和响应外部刺激中起着至关重要的作用 .
与相似化合物的比较
相似化合物:
神经鞘氨醇 (d181): 神经鞘氨醇的 18 个碳链变体,常见于哺乳动物细胞。
神经酰胺: 通过酰化从神经鞘氨醇形成的鞘脂,参与细胞信号传导和凋亡。
独特性: 神经鞘氨醇 (d20:1) 由于其更长的 20 个碳链而具有独特性,这可能会影响它与细胞膜和受体的相互作用。 这种结构差异会影响其生物活性及其在细胞过程中的作用,与其他神经鞘氨醇变体相比 .
生化分析
Biochemical Properties
C20 Sphingosine participates in intricate metabolic pathways and interacts with various enzymes, proteins, and other biomolecules . For instance, it is involved in the formation of gangliosides, the major synaptic membrane glycosphingolipids of the mammalian brain . The sphingosine residues of bovine brain gangliosides show an increase in C20 Sphingosine corresponding with an increase in sialic acid .
Cellular Effects
C20 Sphingosine influences various types of cells and cellular processes . It plays an integral role in small- and large-scale body functions, including participation in membrane domains and signaling, cell proliferation, death, migration, invasiveness, inflammation, and central nervous system development .
Molecular Mechanism
C20 Sphingosine exerts its effects at the molecular level through various mechanisms . It is involved in the aggregation of gangliosides, which may prevent their segregation during membrane assembly and promote a uniform membrane matrix with minimum maintenance energy . The sphingosine residues of bovine brain gangliosides show an increase in C20 Sphingosine corresponding with an increase in sialic acid .
Temporal Effects in Laboratory Settings
The effects of C20 Sphingosine change over time in laboratory settings . For instance, the sphingosine residues of bovine brain gangliosides show an increase in C20 Sphingosine corresponding with an increase in sialic acid .
Dosage Effects in Animal Models
The effects of C20 Sphingosine vary with different dosages in animal models
Metabolic Pathways
C20 Sphingosine is involved in various metabolic pathways . It is a key component in the biosynthesis and catabolism of sphingolipids, playing an integral role in small- and large-scale body functions .
Transport and Distribution
C20 Sphingosine is transported and distributed within cells and tissues . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus .
Subcellular Localization
The subcellular localization of C20 Sphingosine and its effects on activity or function are complex . It is located in multiple intracellular organelles, including the plasma membrane, intracellular vesicles and associated organelles (Golgi membranes, endosomes, etc.), mitochondria and even the nucleus . The specific effects on its activity or function depend on its localization within these compartments .
准备方法
合成路线和反应条件: 神经鞘氨醇 (d20:1) 可以通过从棕榈酰辅酶 A 和丝氨酸开始的多步过程合成。第一步涉及这两种化合物的缩合以形成二氢神经鞘氨醇。然后用 NADPH 还原该中间体以产生二氢神经鞘氨醇(鞘氨醇)。下一步涉及酰化以形成二氢神经酰胺,随后被 FAD 氧化以产生神经酰胺。 最后,神经鞘氨醇 (d20:1) 是通过溶酶体中鞘脂的降解形成的 .
工业生产方法: 神经鞘氨醇 (d20:1) 的工业生产通常涉及使用上述合成路线进行大规模合成。 该过程针对产量和纯度进行了优化,并严格控制反应条件(如温度、pH 值和反应时间),以确保最终产品具有最高质量 .
化学反应分析
反应类型: 神经鞘氨醇 (d20:1) 经历各种化学反应,包括:
氧化: 神经鞘氨醇可以被氧化形成神经鞘氨醇-1-磷酸,这是一种参与许多细胞过程的生物活性脂质。
磷酸化: 神经鞘氨醇可以被鞘氨醇激酶磷酸化以产生神经鞘氨醇-1-磷酸。
酰化: 神经鞘氨醇可以被酰化形成神经酰胺,这是另一种重要的鞘脂。
常用试剂和条件:
氧化: 在受控条件下使用过氧化氢或其他氧化剂。
磷酸化: 在 ATP 存在下使用鞘氨醇激酶。
酰化: 在酰基转移酶存在下使用脂肪酰辅酶 A。
主要产物:
神经鞘氨醇-1-磷酸: 通过磷酸化形成。
神经酰胺: 通过酰化形成。
各种氧化衍生物: 通过氧化反应形成.
相似化合物的比较
Sphingosine (d181): An 18-carbon chain variant of sphingosine, commonly found in mammalian cells.
Ceramide: A sphingolipid formed from sphingosine through acylation, involved in cell signaling and apoptosis.
Uniqueness: Sphingosine (d20:1) is unique due to its longer 20-carbon chain, which may influence its interaction with cellular membranes and receptors. This structural difference can affect its biological activity and its role in cellular processes compared to other sphingosine variants .
属性
IUPAC Name |
(E,2S,3R)-2-aminoicos-4-ene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(21)18-22/h16-17,19-20,22-23H,2-15,18,21H2,1H3/b17-16+/t19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJSZHKGNMXZJN-YIVRLKKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316960 | |
| Record name | C20-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6918-49-6 | |
| Record name | C20-Sphingosine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6918-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C20-Sphingosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[4-(1-Hydroxyethyl)piperazin-1-yl]ethanol](/img/structure/B150415.png)









